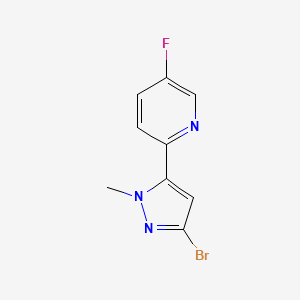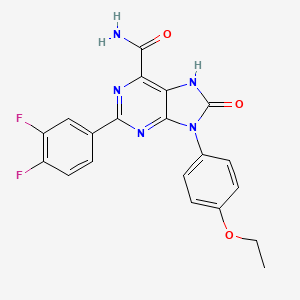![molecular formula C21H19N3O2S B2583202 3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propylquinolin-4(1H)-one CAS No. 1326806-39-6](/img/structure/B2583202.png)
3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propylquinolin-4(1H)-one” is a complex organic molecule that contains several functional groups and structural features. It includes a quinolinone moiety, an oxadiazole ring, and a phenyl ring with a methylsulfanyl (or thiomethyl) substituent .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its functional groups and connectivity. It contains a quinolinone moiety, which is a bicyclic system with a benzene ring fused to a pyridone ring. The oxadiazole ring is a heterocyclic ring containing two nitrogen atoms and one oxygen atom. The phenyl ring with a methylsulfanyl substituent contributes to the overall hydrophobicity of the molecule .
Chemical Reactions Analysis
The chemical reactivity of this compound can be inferred from its functional groups. The carbonyl group in the quinolinone moiety can undergo nucleophilic addition reactions. The oxadiazole ring, being aromatic, is relatively stable but can participate in electrophilic substitution reactions. The methylsulfanyl group can be oxidized to a sulfoxide or sulfone .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of both polar (quinolinone, oxadiazole) and nonpolar (phenyl, methylsulfanyl) regions suggests that it might have amphiphilic properties. The exact properties such as melting point, boiling point, solubility, and spectral data (IR, NMR, UV-Vis) would need to be determined experimentally .
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural characterization of compounds related to 3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propylquinolin-4(1H)-one have been a significant focus of research. Studies have detailed the crystal structure of related molecules, showcasing the planarity of the methylsulfanylquinazoline group and its intermolecular interactions. For example, the crystal structure of 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol reveals how the methylsulfanylquinazoline group forms an interplanar angle with the phenyl group, indicative of the structural complexities of these compounds (G. El‐Hiti et al., 2014).
Biological Activities
Research has also explored the biological activities of derivatives closely related to the compound . For instance, studies have synthesized new derivatives linked with the quinazolin-4-one moiety, demonstrating potential analgesic and anti-inflammatory activities. This indicates the therapeutic potential of these compounds in medical research (D. Dewangan et al., 2016). Another study focuses on the antibacterial activity of quinazolin-4-one containing oxadiazolin-5-thione moieties, suggesting their application in addressing microbial resistance (A. H. Ahmed et al., 2007).
Antituberculosis and Cytotoxicity Studies
The synthesis of 3-heteroarylthioquinoline derivatives and their evaluation for antituberculosis activity and cytotoxicity demonstrate the potential application of these compounds in treating infectious diseases. Some derivatives have shown significant activity against Mycobacterium tuberculosis, indicating the relevance of such compounds in developing new therapeutic agents (Selvam Chitra et al., 2011).
Antimicrobial and Antioxidant Studies
Compounds bearing the quinoline and oxadiazole moieties have been investigated for their antimicrobial and antioxidant properties. These studies highlight the potential use of such compounds in the development of new antimicrobial agents and antioxidants, contributing to pharmaceutical research and development (Vaijinath A. Verma et al., 2018).
Safety and Hazards
Future Directions
The future research directions for this compound could involve studying its synthesis, characterizing its physical and chemical properties, and evaluating its potential biological activities. It could be interesting to explore its interactions with various biological targets and assess its potential as a lead compound for drug development .
properties
IUPAC Name |
3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-3-12-24-13-17(19(25)16-6-4-5-7-18(16)24)21-22-20(23-26-21)14-8-10-15(27-2)11-9-14/h4-11,13H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBUVZHSOKDRRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

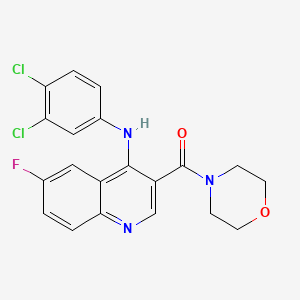
![7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2583124.png)
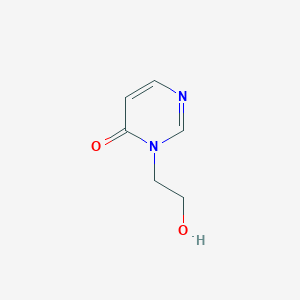
![N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2583126.png)

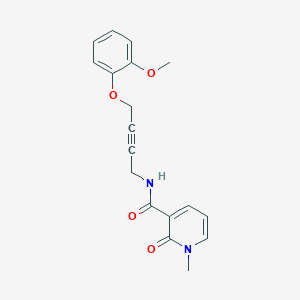
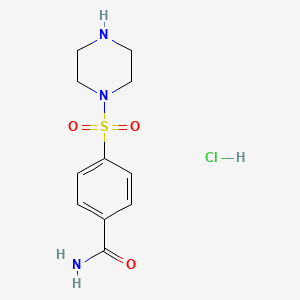
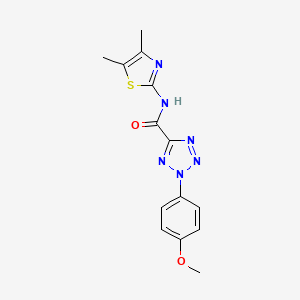
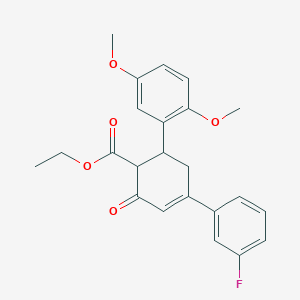
![3-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-(1-phenylethyl)benzamide](/img/structure/B2583135.png)
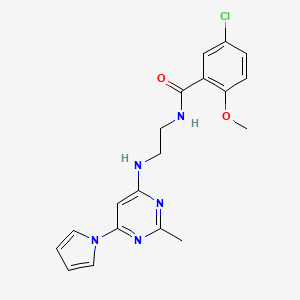
![1-(5-Chloro-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2583139.png)
